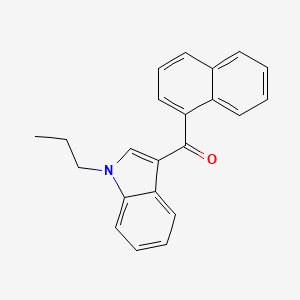

naphthalen-1-yl(1-propyl-1H-indol-3-yl)methanone

Overview

Description

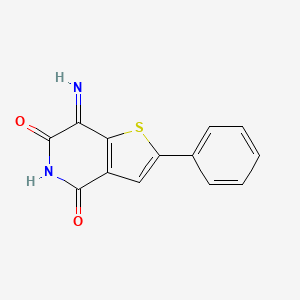

JWH 072, formally known as 1-naphthalenyl (1-propyl-1H-indol-3-yl)-methanone, is a synthetic cannabinoid. It displays a higher affinity for the peripheral cannabinoid receptor type 2 (CB2) than the central cannabinoid receptor type 1 (CB1). This compound is part of the JWH series of synthetic cannabinoids, which were developed by Dr. John W. Huffman and his team at Clemson University for research purposes .

Mechanism of Action

Target of Action

Naphthalen-1-yl(1-propyl-1H-indol-3-yl)methanone, also known as JWH 072, is a member of the synthetic cannabinoids . Synthetic cannabinoids are a group of substances that bind to and activate the cannabinoid receptors in the brain .

Mode of Action

Like other synthetic cannabinoids, it is believed to interact with the cannabinoid receptors in the brain . The interaction with these receptors can lead to a variety of effects, ranging from feelings of euphoria to hallucinations .

Biochemical Pathways

Synthetic cannabinoids in general are known to affect the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory .

Pharmacokinetics

It has been detected in human urine, plasma, and autopsy samples by high-resolution mass spectrometry . It has been found to be hydroxylated into a number of metabolites , which may account for some of the psychoactive effects.

Result of Action

The use of synthetic cannabinoids has been associated with both acute and long-term effects, including altered perception, elevated mood, and increased heart rate . In some cases, severe effects such as psychosis and seizures have been reported .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 072 typically involves the reaction of 1-naphthoyl chloride with 1-propylindole in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

- Dissolve 1-propylindole in anhydrous dichloromethane.

- Add a base such as triethylamine to the solution.

- Slowly add 1-naphthoyl chloride to the mixture while maintaining a low temperature.

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product with an organic solvent.

- Purify the product by column chromatography.

Industrial Production Methods

Industrial production of JWH 072 would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors, automated systems for reagent addition, and large-scale purification techniques such as recrystallization or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

JWH 072 undergoes several types of chemical reactions, including:

Oxidation: JWH 072 can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the naphthoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized metabolites such as hydroxylated or carboxylated derivatives.

Reduction: Reduced forms of the indole or naphthoyl groups.

Substitution: Substituted indole derivatives or naphthoyl analogs

Scientific Research Applications

JWH 072 has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.

Biology: Studied for its binding affinity and activity at cannabinoid receptors, particularly CB2.

Medicine: Investigated for potential therapeutic applications due to its selective binding to CB2 receptors, which are involved in immune response modulation.

Industry: Utilized in forensic toxicology for the identification of synthetic cannabinoids in biological samples

Comparison with Similar Compounds

Similar Compounds

JWH 018: Another synthetic cannabinoid with high affinity for CB1 and CB2 receptors.

JWH 073: Similar to JWH 018 but with a slightly different chemical structure.

AM-2201: A potent synthetic cannabinoid with high affinity for CB1 and CB2 receptors.

CP 55,940: A classical synthetic cannabinoid with high affinity for both CB1 and CB2 receptors.

Uniqueness

JWH 072 is unique due to its higher selectivity for CB2 receptors compared to CB1 receptors. This selectivity makes it a valuable tool for studying the specific roles of CB2 receptors in various physiological processes and potential therapeutic applications .

Properties

IUPAC Name |

naphthalen-1-yl-(1-propylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO/c1-2-14-23-15-20(18-11-5-6-13-21(18)23)22(24)19-12-7-9-16-8-3-4-10-17(16)19/h3-13,15H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLWWVXVWRIXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175116 | |

| Record name | 1-Naphthalenyl(1-propyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209414-06-2 | |

| Record name | JWH 072 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenyl(1-propyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-072 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PRK568FUT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Why is the simultaneous detection of multiple novel psychoactive substances in biological samples significant?

A1: As highlighted in the case report [], detecting multiple substances in a single patient is crucial for understanding potential interactions and their contribution to observed symptoms. This is particularly important with novel psychoactive substances where limited information exists regarding individual effects, let alone their interactions [].

Q2: What are the advantages of using UHPLC-HR-TOFMS for screening drugs of abuse in urine?

A2: While the provided abstract [] doesn't elaborate on the advantages, it suggests that UHPLC-HR-TOFMS is being employed for its high sensitivity. This technique likely allows for the detection of very low concentrations of synthetic cannabinoids and other drugs, potentially enabling identification even after a significant time has passed since usage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one](/img/structure/B608188.png)

![(E)-N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide](/img/structure/B608194.png)

![5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)

![9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide](/img/structure/B608208.png)